molecular formula C12H12BrN3OS B2930374 N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 457078-71-6

N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2930374
CAS RN: 457078-71-6
M. Wt: 326.21
InChI Key: HTEILXHBPJFAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIA 10-2474 and was initially developed as a painkiller. However, its clinical trials were halted due to severe side effects. Despite this setback, BIA 10-2474 has continued to be studied for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) described the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial agent applications. This research demonstrated a wide range of synthetic approaches to generate compounds with potential antimicrobial properties, although the specific compound was not directly mentioned, the methodologies and structural motifs explored provide insight into the broader context of antimicrobial research applications Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N..

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating potential applications in the development of antioxidant agents. The structural properties and interactions of these compounds underline the importance of molecular design in creating effective antioxidant molecules Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., El Abbes Faouzi, M., Adarsh, N. N., & Garcia, Y..

Anomalous Halogenation Reactions

Jordan and Markwell (1978) investigated the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide, providing insights into the reactivity of similar acetamide compounds under halogenation conditions. Their findings on electrophilic reactions and the generation of halogenated products contribute to our understanding of chemical modifications and reactivity, which could be relevant to synthesizing derivatives of the compound Jordan, S., & Markwell, R..

properties

IUPAC Name

N-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-5-3-2-4-9(10)13/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEILXHBPJFAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.